dehydroxychlorofusarielin B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H39ClO4 |
|---|---|
Molecular Weight |
439 g/mol |
IUPAC Name |
(2S,3S,4E,6E)-7-[(1aR,2R,3S,3aS,5R,6R,7aR,7bS)-2-[(E)-but-2-en-2-yl]-5-chloro-6-hydroxy-1a,6-dimethyl-2,3,3a,4,5,7,7a,7b-octahydronaphtho[1,2-b]oxiren-3-yl]-2,4-dimethylhepta-4,6-diene-1,3-diol |
InChI |
InChI=1S/C25H39ClO4/c1-7-14(2)21-17(10-8-9-15(3)22(28)16(4)13-27)18-11-20(26)24(5,29)12-19(18)23-25(21,6)30-23/h7-10,16-23,27-29H,11-13H2,1-6H3/b10-8+,14-7+,15-9+/t16-,17-,18-,19+,20+,21-,22+,23-,24+,25+/m0/s1 |
InChI Key |
NUVPMECBNLBBBB-RGIDNKBKSA-N |
Isomeric SMILES |
C/C=C(\C)/[C@H]1[C@H]([C@@H]2C[C@H]([C@](C[C@H]2[C@H]3[C@@]1(O3)C)(C)O)Cl)/C=C/C=C(\C)/[C@H]([C@@H](C)CO)O |
Canonical SMILES |
CC=C(C)C1C(C2CC(C(CC2C3C1(O3)C)(C)O)Cl)C=CC=C(C)C(C(C)CO)O |
Synonyms |
dehydroxychlorofusarielin B |
Origin of Product |
United States |
Origin, Isolation, and Fermentation of Dehydroxychlorofusarielin B Producing Microorganisms
Mycological Characterization and Taxonomy of Aspergillus sp. Strains (e.g., Aspergillus sp. MFB024)
The producing organism, Aspergillus sp. MFB024, belongs to the genus Aspergillus, a diverse group of fungi found in various environments. wikipedia.org Species within this genus are characterized by their conidial heads, which are structures bearing conidia. malaysianjournalofmicroscopy.org
General Morphological Characteristics of Aspergillus Species:
| Characteristic | Description |
| Colony Appearance | Often exhibit spreading colonies with colors ranging from yellow-green to blue-green, and sometimes white to pale yellow. adelaide.edu.au |
| Conidiophores | Stipes can be smooth or rough-walled. adelaide.edu.aunih.gov |
| Vesicles | Terminal ends of conidiophores that can be globose, subglobose, or flask-shaped. malaysianjournalofmicroscopy.orgadelaide.edu.au |
| Phialides | Can be arranged in a single row (uniseriate) or a double row (biseriate) on the vesicle. adelaide.edu.au |
| Conidia | Spores that vary in shape (globose to subglobose), size, and surface texture (smooth to echinulate - spiny). adelaide.edu.aunih.gov |
This table is generated based on data from multiple sources. malaysianjournalofmicroscopy.orgadelaide.edu.aunih.gov
Identification of specific Aspergillus species often relies on a combination of macroscopic colony features and microscopic characteristics. pjms.com.pk For precise classification, especially distinguishing between closely related species, molecular methods such as DNA sequencing of genes like β-tubulin and calmodulin are employed. adelaide.edu.auresearchgate.net
Optimized Fermentation and Cultivation Protocols for Enhanced Dehydroxychlorofusarielin B Production
The production of secondary metabolites like this compound by fungi is highly dependent on the cultivation conditions. Optimization of these parameters is crucial for maximizing the yield. nih.gov While specific optimized protocols for this compound are not extensively detailed in the provided search results, general principles of fungal fermentation can be applied.
Key factors that are typically optimized in fungal fermentations include:
Media Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of trace elements, can significantly influence metabolite production. nih.gov
pH: The acidity or alkalinity of the culture medium affects fungal growth and enzyme activity. researchgate.net
Temperature: Each fungal strain has an optimal temperature range for growth and secondary metabolite synthesis. researchgate.net
Aeration: As Aspergillus species are highly aerobic, sufficient oxygen supply is critical for their growth and metabolism. wikipedia.org
Incubation Time: The duration of the fermentation process is a key factor, as metabolite production often occurs during a specific growth phase. researchgate.net
For instance, the production of fusarielins, a related class of compounds, by Fusarium graminearum was optimized by adjusting pH, temperature, cultivation time, and fructose (B13574) concentration. researchgate.net Similar optimization strategies would likely be employed for enhancing this compound production from Aspergillus sp. MFB024.
Extraction and Primary Purification Methodologies for this compound
After fermentation, the target compound must be extracted from the culture broth and fungal mycelium. A common procedure involves solvent extraction. The fermentation broth of Aspergillus sp. MFB024 was extracted to isolate this compound. nih.gov
A general workflow for extraction and purification includes:
Initial Extraction: The culture broth is typically extracted with an organic solvent, such as ethyl acetate, to separate the desired compounds from the aqueous medium. researchgate.net
Chromatographic Separation: The crude extract is then subjected to various chromatographic techniques to purify the target compound. These methods can include column chromatography and high-performance liquid chromatography (HPLC). nih.gov
Structural Elucidation: The structure of the purified compound is then determined using spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry. The absolute stereochemistry of this compound was confirmed by X-ray diffraction analysis. nih.gov
This compound was isolated alongside other related compounds, fusarielin A and fusarielin B, from the broth of the marine-derived Aspergillus isolate. nih.gov
Advanced Structural Characterization and Elucidation of Dehydroxychlorofusarielin B
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental in piecing together the carbon skeleton and the placement of various substituents of dehydroxychlorofusarielin B. A full suite of NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, were utilized to build the molecular framework from the ground up.
The ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting patterns), and their relative numbers (integration). For this compound, this would reveal signals corresponding to methyl groups, methylene (B1212753) protons, methines on the decalin ring, and protons attached to oxygenated carbons.
The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, indicating the total number of carbons in the molecule and their chemical environment (e.g., carbonyls, olefinic carbons, aliphatic carbons). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would have been used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
Two-dimensional NMR experiments were crucial for establishing connectivity.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, allowing for the tracing of spin systems throughout the molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, mapping out all C-H single bonds.
Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. These long-range correlations are critical for connecting different spin systems and positioning quaternary carbons and heteroatoms within the molecular scaffold. acs.org
Through the meticulous analysis of these combined NMR datasets, the planar structure of this compound was successfully assembled.
Table 1: Representative NMR Data Types for Structural Elucidation This table is representative of the data types obtained from NMR spectroscopy for a compound like this compound.
| Experiment | Information Provided |
|---|---|
| ¹H NMR | Chemical shift (δH), integration (number of protons), coupling constants (J) |
| ¹³C NMR | Chemical shift (δC) for each unique carbon |
| COSY | ¹H-¹H correlations, establishing proton connectivity |
| HSQC | Direct ¹H-¹³C correlations (one-bond) |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds), connecting fragments |
Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a novel compound. For this compound, high-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), was employed. wiley.com
HR-ESI-MS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻), often to within a few parts per million (ppm). This precision allows for the calculation of a unique molecular formula from a very small number of possibilities, effectively distinguishing between formulas that have the same nominal mass. The molecular formula established for this compound was a critical piece of data that had to be consistent with the information derived from NMR spectroscopy. wiley.com
Further analysis using tandem mass spectrometry (MS/MS) can provide structural information through controlled fragmentation of the molecular ion. While not explicitly detailed in the primary literature, this technique would involve isolating the parent ion, inducing fragmentation, and analyzing the resulting daughter ions. The fragmentation pattern can reveal the loss of specific functional groups or cleavages at certain points in the carbon skeleton, offering additional evidence to support the proposed structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic systems present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. For this compound, the IR spectrum would have been used to identify key functional groups. Characteristic absorption bands would indicate the presence of:
Hydroxyl groups (-OH): A broad absorption band typically around 3400 cm⁻¹.
Carbonyl groups (C=O): Strong, sharp absorptions in the region of 1650-1750 cm⁻¹, indicative of ketones, aldehydes, or esters.
Carbon-carbon double bonds (C=C): Absorptions in the 1600-1680 cm⁻¹ region.
Carbon-oxygen bonds (C-O): Absorptions in the 1000-1300 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated electronic systems. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy state. The wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation. For a polyketide-derived molecule like this compound, UV-Vis data would confirm the presence of chromophores such as conjugated double bonds or enone systems within the decalin structure.
X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound
While spectroscopic methods are powerful tools for determining the planar structure of a molecule, they often cannot unambiguously establish the three-dimensional arrangement of atoms, or absolute stereochemistry. For this compound, single-crystal X-ray diffraction analysis was the definitive technique used to confirm the connectivity and, most importantly, to determine its absolute stereochemistry and solid-state conformation. nih.govresearchgate.net
This technique requires growing a high-quality single crystal of the compound. The crystal is then irradiated with a focused beam of X-rays, which are diffracted by the electrons in the molecule. The resulting diffraction pattern of spots is collected and analyzed. By applying mathematical Fourier transform methods, the data is converted into a three-dimensional electron density map of the molecule within the crystal lattice. This map allows for the precise placement of every atom (excluding hydrogens, which are often too small to be resolved) in space.
The X-ray analysis provided an unequivocal solution to the structure of this compound, confirming the linkages established by NMR and revealing the relative and absolute configuration of its multiple stereocenters.
Computational Chemistry and Chemoinformatic Approaches to Structure Validation
While the structure of this compound was originally solved using classical spectroscopic and crystallographic methods, modern computational chemistry offers powerful tools for structural validation and prediction. Though not employed in the initial 2007 study, these methods can be applied retrospectively to provide further corroboration.
NMR Chemical Shift Prediction: Using methods like Density Functional Theory (DFT), it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts for a proposed structure. Comparing the calculated spectrum with the experimental data can provide strong support for the structural assignment or help distinguish between possible isomers.
Electronic Circular Dichroism (ECD) Calculations: For chiral molecules that were not successfully crystallized, computational methods can be used to predict the ECD spectrum. By comparing the calculated ECD spectrum of a proposed absolute configuration with the experimentally measured spectrum, the true stereochemistry can often be assigned. This is a common alternative when X-ray crystallography is not feasible. wiley.com
Chemoinformatics: Database analysis can rapidly compare the experimental spectra of a new compound against libraries of known compounds. This can quickly identify the structural class and highlight similarities to known molecules, such as the fusarielins in this case, greatly accelerating the elucidation process.
These computational approaches serve as a valuable complement to experimental data, enhancing the confidence in a proposed structure and providing deeper insight into its electronic and conformational properties.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Fusarielin A |
Biosynthetic Pathways and Genetic Insights into Dehydroxychlorofusarielin B Production
Proposed Polyketide Biosynthesis Mechanism of Dehydroxychlorofusarielin B
The formation of the characteristic decalin core of this compound and other fusarielins is proposed to originate from a decaketide pathway. mdpi.com The biosynthesis is initiated by a highly reducing polyketide synthase (HR-PKS). The proposed mechanism involves the following key stages:
Initiation and Elongation: The biosynthesis begins with one molecule of acetyl-CoA as a starter unit, followed by the sequential addition of nine malonyl-CoA extender units. researchgate.net
Reductive Processing: During the chain elongation, the HR-PKS performs reductive steps (ketoreduction, dehydration, and enoylreduction) to create a specific pattern of saturation and unsaturation in the growing polyketide chain.
Methylation: Five methylation events occur, utilizing S-Adenosylmethionine (SAM) as the methyl donor, to append methyl groups at specific positions on the chain. researchgate.net
Intramolecular Diels-Alder Reaction: A critical step in forming the fused ring system is a proposed intramolecular [4+2] cycloaddition, or Diels-Alder reaction. researchgate.netrsc.org This reaction, which may occur at the heptaketide stage or after full chain elongation, forms the signature decalin core of the fusarielin family. researchgate.net
Tailoring Reactions: Following the release of the polyketide intermediate, a series of post-PKS modifications, including oxidation and epimerization, are catalyzed by tailoring enzymes to yield the final fusarielin structures. mdpi.com For this compound, this would also include a crucial, though not fully characterized, chlorination step.
Identification and Functional Annotation of this compound Biosynthetic Gene Clusters (BGCs)
While the specific biosynthetic gene cluster (BGC) for this compound has not been explicitly detailed, extensive research on the fusarielin-producing BGC in Fusarium graminearum provides a robust model. This cluster, designated the FSL cluster (from PKS9), was first linked to fusarielin production through the ectopic activation of its pathway-specific transcription factor. mdpi.com The FSL cluster in F. graminearum contains seven genes (FSL1–FSL7). mdpi.com Orthologous clusters are also found in several Aspergillus species, the genus from which this compound was first isolated. mdpi.complos.orgd-nb.info
The genes within the model FSL cluster and their proposed functions are detailed below.
| Gene | Proposed Function | Reference |
|---|---|---|
| FSL1 (PKS9) | Highly reducing polyketide synthase (HR-PKS); synthesizes the polyketide backbone. | mdpi.com |
| FSL2 | Trans-acting thioesterase (TE); likely responsible for hydrolytic release of the polyketide chain from the PKS. | mdpi.com |
| FSL3 | Epimerase/Isomerase; potentially involved in establishing stereochemistry or double bond configuration. | mdpi.com |
| FSL4 | Cytochrome P450 monooxygenase; responsible for oxygenation of the decalin ring system. | mdpi.com |
| FSL5 | Trans-acting enoyl reductase (ER); assists the PKS in reductive steps during chain elongation. | mdpi.com |
| FSL6 | AMP binding enzyme; not co-expressed with other FSL genes and not considered part of the core biosynthetic pathway. Absent in some Aspergillus clusters. | researchgate.net |
| FSL7 | Local transcription factor; regulates the expression of the other FSL genes in the cluster. | mdpi.com |
Elucidation of Key Enzymatic Steps in the Biosynthesis of this compound (e.g., Polyketide Synthases, Halogenases)
The function of the key enzymes in the fusarielin pathway has been elucidated primarily through targeted gene deletion experiments in F. graminearum. mdpi.com
Polyketide Synthase (FSL1): As the core enzyme, FSL1 is responsible for assembling the polyketide chain from acetyl-CoA and malonyl-CoA. Deletion of the FSL1 gene completely abolishes fusarielin production. mdpi.com
Trans-acting Enoyl Reductase (FSL5) and Thioesterase (FSL2): Functional analysis suggests that FSL1 works in concert with two trans-acting enzymes. FSL5, an enoyl reductase, likely assists the PKS with specific reduction steps that the PKS's own domains cannot perform. mdpi.com FSL2 is a thioesterase proposed to catalyze the hydrolytic release of the completed polyketide chain from the acyl carrier protein (ACP) domain of FSL1. mdpi.com
Cytochrome P450 Monooxygenase (FSL4): Deletion of the FSL4 gene resulted in the accumulation of a novel compound named prefusarielin. mdpi.com This intermediate lacks the oxygenation found on the decalin rings of the final fusarielin products, strongly indicating that FSL4 is the monooxygenase responsible for these critical oxidative modifications. mdpi.com
Halogenase: this compound contains a chlorine atom, implying the action of a halogenase enzyme. researchgate.net However, a halogenase-encoding gene has not been identified within the characterized FSL gene cluster of F. graminearum. mdpi.com Flavin-dependent halogenases are typically responsible for such modifications in fungal biosynthesis. researchgate.netnih.govzhaw.ch The chlorination step in this compound biosynthesis is likely catalyzed by a dedicated halogenase present in the producing Aspergillus strain, which may be located outside the primary BGC or within a variant of the cluster not found in F. graminearum.
Genetic Engineering Strategies for Pathway Manipulation and Heterologous Expression of this compound
Genetic engineering has been a cornerstone in unraveling the biosynthesis of fusarielins and offers significant potential for producing novel derivatives.
Pathway Activation: The fusarielin gene cluster is often silent under standard laboratory conditions. The production of novel fusarielins F, G, and H in F. graminearum was first achieved by creating a mutant that constitutively overexpressed the local transcription factor, FSL7, thereby activating the entire silent BGC. mdpi.com
Pathway Manipulation: As described previously, the targeted deletion (knockout) of individual genes within the FSL cluster has been instrumental in assigning functions to the enzymes. mdpi.com This strategy not only clarified the roles of FSL1, FSL2, FSL4, and FSL5 but also allowed for the isolation and characterization of the biosynthetic intermediate, prefusarielin. mdpi.com
Heterologous Expression: While the heterologous expression of the complete this compound cluster has not been reported, this strategy holds great promise. The successful heterologous expression of a similar fungal decalin-producing BGC, the burnettiene A cluster from Aspergillus burnettii, into the model host Aspergillus nidulans has been demonstrated. chemrxiv.org This work, which also involved overexpressing the pathway's transcription factor to boost production, serves as a proof-of-concept for expressing the fusarielin BGC in a heterologous host to facilitate production and engineer novel analogues. chemrxiv.orgnais.net.cn
Biological Activities of Dehydroxychlorofusarielin B: Mechanistic Investigations
Antibacterial Activity: Spectrum of Action against Gram-Positive Bacteria, including Staphylococcus aureus, MRSA, and MDRSA
Dehydroxychlorofusarielin B, a metabolite isolated from the marine-derived fungus Aspergillus sp., has demonstrated a mild antibacterial effect specifically against Gram-positive bacteria. acs.orgwiley.comencyclopedia.pub Research has focused on its efficacy against clinically relevant pathogens, including Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and multidrug-resistant Staphylococcus aureus (MDRSA). acs.orgwiley.coma2bchem.com
In vitro studies have established the Minimum Inhibitory Concentration (MIC) of this compound. The compound exhibits a consistent MIC value of 62.5 µg/mL across all tested strains of S. aureus, including the antibiotic-resistant MRSA and MDRSA variants. acs.orgwiley.coma2bchem.com This activity is described as mild but notable, as it is effective against strains that are resistant to multiple other antibiotics. wiley.com The compound was isolated alongside the related metabolites fusarielin A and fusarielin B, which also showed antibacterial properties. acs.org
Table 1: Antibacterial Potency of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 62.5 µg/mL |
| Methicillin-Resistant S. aureus (MRSA) | 62.5 µg/mL |
Antimicrobial Potency against Other Pathogenic Microorganisms (e.g., Fungi)
While this compound has established antibacterial activity, its potency against other pathogenic microorganisms, such as fungi, is not well-documented in the reviewed scientific literature. Studies have highlighted the antifungal properties of related compounds, such as fusarielin A, which has been shown to interfere with the microtubule function in fungi. nih.govnih.gov However, specific data from antifungal assays for this compound are not presently available.
Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (In Vitro Studies)
There is currently a lack of available data in the scientific literature regarding the specific antiproliferative and cytotoxic effects of this compound on cancer cell lines. While other metabolites derived from marine fungi, and even other decalin derivatives, have been investigated for their anticancer potential, in vitro studies detailing the activity of this compound (such as IC₅₀ values against specific cell lines) have not been reported. wiley.comresearchgate.net For instance, research on the related compound fusarielin J has shown cytotoxic activity against the A2780 human ovarian cancer cell line, but similar investigations for this compound are absent from the reviewed literature. nih.gov
Investigations into Other Potential Bioactivities Relevant to Research (e.g., Anti-inflammatory, Antioxidant in Cellular Models)
Investigations into other potential bioactivities of this compound, such as anti-inflammatory or antioxidant effects in cellular models, have not been reported in the reviewed scientific literature. While marine fungi are recognized as a source of compounds with a wide range of biological activities, including antioxidant and anti-inflammatory properties, specific studies to characterize these effects for this compound are not available. researchgate.netnih.gov For example, the antioxidant activity has been noted for another fungal metabolite, (R)-(-)-5-bromomellein, but not for this compound. researchgate.net
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Fusarielin A |
| Fusarielin B |
| Fusarielin J |
Molecular Mechanisms of Action of Dehydroxychlorofusarielin B
Identification of Cellular and Molecular Targets of Dehydroxychlorofusarielin B
Currently, there is no publicly available research that specifically identifies the cellular or molecular targets of this compound. While its antibacterial action suggests an interaction with essential bacterial components, the precise proteins, enzymes, or other macromolecules that it binds to have not been determined.
Biochemical Pathway Modulation and Enzyme Inhibition Studies
Detailed studies on how this compound modulates biochemical pathways or inhibits specific enzymes are not present in the available scientific literature. Understanding which metabolic or signaling pathways are affected is crucial to fully comprehend its mechanism of action.
Gene Expression and Proteomic Profiling in Response to this compound Exposure
There are no published studies that have performed gene expression or proteomic profiling on cells or bacteria exposed to this compound. Such analyses would provide a broad overview of the cellular response to the compound and could offer clues about its primary targets and downstream effects.
Cell Cycle Perturbation and Apoptosis Induction Mechanisms by this compound
The effects of this compound on the cell cycle of either bacterial or eukaryotic cells have not been documented. Similarly, there is no evidence to suggest whether it can induce apoptosis or the mechanisms that would be involved.
Receptor Binding and Signaling Pathway Interference Studies
No research is available that investigates the binding of this compound to specific cellular receptors or its interference with signaling pathways. This information is critical for understanding how it might communicate with and affect cellular behavior.
Synthetic and Semisynthetic Approaches to Dehydroxychlorofusarielin B and Its Analogs
Total Synthesis Strategies for Dehydroxychlorofusarielin B
As of the current literature, a completed total synthesis of this compound has not been reported. However, the pursuit of such a complex natural product stimulates the development of novel synthetic methodologies. A hypothetical retrosynthetic analysis would likely disconnect the molecule at the ether linkage of the chromanone ring and the decalin core. The synthesis of the highly substituted decalin ring system is a major hurdle. Strategies employed for the synthesis of other decalin-containing natural products, such as an intramolecular Diels-Alder reaction, could be envisioned to construct this core with the desired stereochemistry. rsc.orgmdpi.com The synthesis of the chromanone portion could be achieved through established methods for chromone (B188151) and chromanone synthesis. nih.govrsc.org
The total synthesis of structurally related complex natural products, such as Taxol, highlights the multi-step and often arduous path required for such molecules. wikipedia.org These syntheses often involve a convergent approach where key fragments of the molecule are synthesized independently and then coupled together in the later stages. wikipedia.org A similar convergent strategy would likely be employed for this compound, with the decalin and chromanone fragments being prepared separately before a final coupling step. The development of a successful total synthesis would not only provide access to this compound for further biological evaluation but also open avenues for the synthesis of novel analogs with potentially improved properties.
Semisynthesis via Biotransformation or Chemical Modification of Biosynthetic Precursors
This compound was first isolated from a marine-derived fungus of the genus Aspergillus. nih.govmdpi.com It is structurally related to the fusarielins, a family of polyketide natural products produced by Fusarium species. researchgate.netresearchgate.net The biosynthesis of fusarielins has been studied, and the corresponding gene cluster has been identified in Fusarium graminearum. nih.gov This knowledge of the biosynthetic pathway offers opportunities for semisynthetic approaches.
Biotransformation, the use of biological systems to perform chemical modifications on a substrate, is a powerful tool in natural product chemistry. wikipedia.orglongdom.org By feeding biosynthetic precursors or advanced intermediates to a culture of the producing organism or a genetically modified variant, it may be possible to generate this compound or its analogs. For instance, the fusarielin biosynthetic pathway involves a polyketide synthase (PKS), followed by a series of tailoring enzymes that perform oxidations, reductions, and cyclizations. nih.gov Interrupting this pathway by knocking out specific genes could lead to the accumulation of precursors that could then be chemically modified to yield this compound.
Alternatively, chemical modifications of closely related, more abundant natural products could provide a route to this compound. For example, if a related fusarielin with a different oxidation pattern is readily available, selective chemical reactions could be employed to install the correct functionality. Given that this compound is a polyoxygenated decalin derivative, selective protection and deprotection strategies would be crucial to achieve the desired chemical transformations. nih.gov
Table 1: Potential Biosynthetic Precursors for Semisynthesis
| Precursor Type | Description | Potential Source Organism |
|---|---|---|
| Polyketide Chain | The linear polyketide chain before cyclization. | Genetically modified Fusarium or Aspergillus species. |
| Decalin Core | The cyclized decalin ring system prior to full oxidation. | Mutant strain of the producing fungus. |
Chemoenzymatic Synthesis Methodologies for Structural Variants
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of traditional organic chemistry to create complex molecules. nih.govmdpi.com This approach is particularly well-suited for generating structural variants of natural products like this compound. The modular nature of polyketide synthases (PKSs) and the specificity of tailoring enzymes offer numerous points for intervention. nih.gov
For instance, the PKS responsible for the biosynthesis of the fusarielin backbone could potentially be engineered to accept different starter or extender units, leading to analogs with modified side chains. Furthermore, the tailoring enzymes, such as cytochrome P450 monooxygenases and reductases, could be isolated and used in vitro to modify the decalin core in a regio- and stereoselective manner that would be difficult to achieve with conventional chemical methods. nih.gov The synthesis of prostaglandin (B15479496) analogs has successfully utilized this strategy, employing enzymes for key stereoselective transformations. mdpi.com
By combining enzymatic transformations with chemical synthesis, a library of this compound analogs could be generated. For example, a key decalin intermediate could be produced through fermentation and then subjected to a variety of chemical reactions to introduce different functional groups on the chromanone ring or the decalin side chain. This approach allows for the rapid exploration of the structure-activity relationship of this class of compounds.
Development of Synthetic Methodologies for Key Structural Motifs within this compound
The structure of this compound is defined by two key motifs: the polyoxygenated decalin ring system and the chroman-4-one (chromanone) moiety. rsc.orgnih.gov The development of efficient synthetic methodologies for these core structures is essential for any future total synthesis efforts.
The decalin motif is a common feature in many bioactive natural products, and numerous strategies have been developed for its synthesis. rsc.org The intramolecular Diels-Alder reaction is a powerful method for constructing the bicyclic decalin system, often with excellent stereocontrol. Other approaches include cascade radical cyclizations and transition-metal-catalyzed cyclizations. The challenge in synthesizing the decalin core of this compound lies in the dense and specific placement of multiple stereocenters and oxygen functional groups.
The chroman-4-one scaffold is also a privileged structure in medicinal chemistry. nih.gov A variety of synthetic methods for its construction have been reported, often starting from substituted phenols and employing reactions such as intramolecular Friedel-Crafts acylation or cyclization of chalcones. nih.govrsc.orgresearchgate.net The synthesis of the specific chromanone found in this compound would require a suitably substituted phenolic precursor that could be elaborated and cyclized to form the heterocyclic ring.
Table 2: Key Structural Motifs and Potential Synthetic Approaches
| Structural Motif | Description | Potential Synthetic Strategies |
|---|---|---|
| Polyoxygenated Decalin | A bicyclic ten-membered ring system with multiple hydroxyl and other oxygen-containing groups. | Intramolecular Diels-Alder reaction, cascade radical cyclizations, enantioselective catalysis. |
Advanced Analytical Methodologies for Research on Dehydroxychlorofusarielin B
High-Performance Liquid Chromatography (HPLC) with Various Detectors for Purity Assessment and Quantification in Research Samples
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fungal secondary metabolites, providing the resolution needed to separate complex mixtures and assess the purity of isolated compounds like dehydroxychlorofusarielin B. ppjonline.orgjournalskuwait.org For purity assessment, HPLC coupled with a Diode Array Detector (DAD) or a UV-Vis detector is commonly employed. acs.org This setup allows for the detection of chromophoric compounds and can provide preliminary identification based on the UV spectrum.
In a typical research setting, the purity of a this compound sample, isolated from a fungal culture, would be determined by reverse-phase HPLC. The analysis involves injecting the sample onto a C18 column and eluting with a gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small percentage of acid (e.g., formic acid) to improve peak shape. sci-hub.semdpi.com The presence of a single, sharp peak at the expected retention time would indicate a high degree of purity. Quantification can be achieved by creating a calibration curve with a purified standard of known concentration. The peak area of the sample is then compared to the calibration curve to determine its concentration. nii.ac.jp
Preparative and semi-preparative HPLC are also essential tools for the initial isolation and purification of this compound from crude fungal extracts. ppjonline.orgmdpi.com Fractions are collected as they elute from the column and can be subsequently tested for biological activity to guide the isolation process. mdpi.com
Table 1: Illustrative HPLC Parameters for Fungal Metabolite Analysis
| Parameter | Setting |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) journalskuwait.org |
| Mobile Phase A | Water with 0.1% Formic Acid sci-hub.se |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid sci-hub.se |
| Gradient | Start at 10-25% B, increase to 100% B over 10-20 min sci-hub.semdpi.com |
| Flow Rate | 0.3 - 1.0 mL/min sci-hub.se |
| Detector | DAD or UV-Vis (monitoring at relevant wavelengths, e.g., 200-400 nm) |
| Injection Volume | 5 - 20 µL |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection, Identification, and Quantitative Analysis of this compound and its Metabolites in Biological Matrices (e.g., cell cultures, animal tissues)
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the sensitive and selective detection and quantification of mycotoxins and their metabolites in complex biological matrices. amazonaws.comchromatographyonline.com This technique combines the powerful separation capabilities of HPLC with the precise mass analysis of mass spectrometry.
For the analysis of this compound, an LC-MS/MS method would be developed using a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, TOF). sci-hub.se After extraction from a biological matrix like a cell culture, the sample would be injected into the LC system. Electrospray ionization (ESI) is a common ionization technique for this class of compounds. amazonaws.comchromatographyonline.com The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, where specific precursor-to-product ion transitions for this compound are monitored. This provides high specificity, minimizing interference from the complex matrix. frontiersin.org
Research on related fusarielins has established LC-MS/MS methods for their quantification. For instance, a method to quantify fusarielins A, F, G, and H used a C6-Phenyl column and an acetonitrile-water gradient with formic acid. sci-hub.se The optimal MS/MS parameters, including precursor and product ions, collision energy, and ionization mode (positive or negative), were determined for each analyte to ensure maximum sensitivity and linearity. sci-hub.se Such a method could be readily adapted for this compound, enabling studies of its stability, metabolism, and distribution in biological systems.
Table 2: Exemplar LC-MS/MS Parameters for Analysis of Fusarielin Analogs
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|---|
| Fusarielin A | Positive | 319.1 | 163.1 | 15 |
| Fusarielin H | Negative | 407.1 | 151.0 | 25 |
| This compound (Hypothetical) | Positive/Negative | [M+H]⁺ or [M-H]⁻ | Specific Fragments | Optimized Value |
Data for Fusarielin A and H adapted from Sørensen et al., 2013. sci-hub.se Parameters for this compound would require experimental determination.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives or Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. rsc.org Since this compound is a relatively large, non-volatile polyketide, direct analysis by GC-MS is not feasible. However, this method is highly valuable for identifying potential volatile degradation products resulting from thermal or chemical treatment.
Furthermore, GC-MS can be used to analyze non-volatile compounds after a chemical derivatization step to increase their volatility and thermal stability. A common derivatization process for compounds with hydroxyl groups, like this compound, is silylation, which replaces the active protons with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-ether derivative would be significantly more volatile and amenable to GC-MS analysis. This approach could be used to confirm the molecular weight and identify characteristic fragmentation patterns, aiding in structural confirmation.
Table 3: Potential GC-MS Application Workflow
| Step | Description |
|---|---|
| 1. Sample Preparation | Isolation of this compound. |
| 2. Derivatization (Optional) | Reaction with a silylating agent (e.g., BSTFA) to create a volatile derivative. |
| 3. GC Separation | Injection into a GC system with a capillary column (e.g., DB-5ms) and a temperature program to separate components. |
| 4. MS Detection | Eluted compounds are ionized (typically by Electron Impact, EI) and fragmented. The mass analyzer separates fragments based on their mass-to-charge ratio, generating a mass spectrum. |
| 5. Data Analysis | The resulting mass spectrum is compared to spectral libraries for identification or interpreted to elucidate the structure of unknown degradation products or derivatives. |
Advanced Spectroscopic Methods for In Situ Monitoring of this compound Interactions with Biomolecules
Understanding the mechanism of action of a bioactive compound like this compound, which exhibits antibacterial properties, requires monitoring its interactions with biological targets in real-time. nih.govresearchgate.net Advanced spectroscopic techniques are well-suited for such in situ studies.
Surface-Enhanced Raman Spectroscopy (SERS) is one such powerful tool that can provide highly sensitive, label-free detection of molecules. cnjournals.com To study the interaction of this compound with bacterial cells, one could immobilize the bacteria on a SERS-active substrate (e.g., silver or gold nanoparticles). Upon introduction of the compound, changes in the Raman spectrum of the bacterial cell components or the compound itself could be monitored. This could reveal which specific biomolecules (e.g., proteins, lipids on the cell membrane) are interacting with this compound, providing clues about its mode of antibacterial action. cnjournals.com Other techniques like fluorescence spectroscopy could also be employed, for example, by monitoring changes in the intrinsic fluorescence of tryptophan residues in a target protein upon binding of the compound.
Quantitative NMR (qNMR) for Precise Concentration Determination in Research Solutions
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the highly accurate and precise determination of the concentration of a substance in solution without the need for an identical standard of the analyte. mdpi.comsigmaaldrich.com The intensity of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
For this compound, ¹H-qNMR would be the method of choice. The analysis is performed by dissolving a precisely weighed amount of the sample and a certified internal standard of known purity in the same NMR tube with a deuterated solvent. mdpi.com The internal standard must have a simple spectrum with at least one signal that does not overlap with any signals from the analyte. By comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard, the exact concentration or purity of the sample can be calculated. This technique is invaluable for certifying reference materials and for preparing research solutions with a precisely known concentration. The structure of this compound was originally elucidated using spectroscopic methods including NMR, confirming the availability of distinct signals for quantification. researchgate.net
Table 4: Key Parameters for a ¹H-qNMR Experiment
| Parameter | Requirement/Consideration |
|---|---|
| Internal Standard | High purity, known structure, chemically stable, non-overlapping signals (e.g., maleic acid, dimethyl sulfone). |
| Solvent | Deuterated solvent that fully dissolves both sample and standard (e.g., DMSO-d₆, CDCl₃). researchgate.net |
| Pulse Sequence | Simple "delay-pulse-acquire" sequence. |
| Relaxation Delay (d1) | Must be sufficiently long (typically >5 times the longest T1 relaxation time of both analyte and standard) to ensure full magnetization recovery. sigmaaldrich.com |
| Signal Selection | Choose non-overlapping, sharp singlet signals for both the analyte and the standard for the most accurate integration. |
| Data Processing | Careful phasing and baseline correction are critical for accurate integration. |
Structure Activity Relationship Sar Studies and Rational Design of Dehydroxychlorofusarielin B Derivatives
Design and Synthesis of Dehydroxychlorofusarielin B Analogs with Targeted Structural Modifications
While specific studies detailing the targeted synthesis of this compound analogs are not extensively documented in publicly available literature, SAR insights can be gleaned from naturally occurring related compounds and the semi-synthesis of derivatives of similar decalin-containing natural products. The fusarielins, such as fusarielin A and B, are structurally similar compounds often isolated alongside this compound and provide a natural basis for preliminary SAR analysis. escholarship.org
Comparative Biological Activity Profiling of this compound Derivatives
The comparative biological activity of this compound and its naturally occurring analogs provides initial insights into their SAR. This compound, along with fusarielin A and fusarielin B, has been shown to exhibit mild antibacterial activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and multidrug-resistant (MDRSA) strains. escholarship.org
The minimum inhibitory concentration (MIC) values for these compounds indicate subtle but potentially important differences in their potency. For example, fusarielin A has been reported to have a slightly lower MIC against S. aureus and MRSA compared to this compound and fusarielin B, suggesting that the specific pattern of oxygenation and substitution on the decalin core and side chain influences antibacterial efficacy. escholarship.org
In studies of related decalin compounds like the cladobotric acids, modifications have been shown to significantly impact antibacterial activity. For example, the presence of an epoxide in the side chain was found to be detrimental to activity, while a free carboxylic acid at C-1 appeared important for potency. nih.govresearchgate.net An interactive data table below summarizes the reported antibacterial activities of this compound and related fusarielins.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 62.5 |
| This compound | Methicillin-resistant S. aureus (MRSA) | 62.5 |
| This compound | Multidrug-resistant S. aureus (MDRSA) | 62.5 |
| Fusarielin A | Staphylococcus aureus | 32.5 |
| Fusarielin A | Methicillin-resistant S. aureus (MRSA) | 32.5 |
| Fusarielin A | Multidrug-resistant S. aureus (MDRSA) | 62.5 |
| Fusarielin B | Staphylococcus aureus | 62.5 |
| Fusarielin B | Methicillin-resistant S. aureus (MRSA) | 62.5 |
| Fusarielin B | Multidrug-resistant S. aureus (MDRSA) | 62.5 |
Computational Chemistry, Molecular Docking, and Dynamics Simulations for SAR Elucidation
While specific computational studies focused on the SAR of this compound are not readily found in the public domain, the application of these techniques to related decalin-containing natural products demonstrates their potential utility. Computational chemistry, including molecular docking and dynamics simulations, can provide valuable insights into how these molecules interact with their biological targets at an atomic level. researchgate.net
For example, studies on the biosynthesis of decalin scaffolds have utilized docking and molecular dynamics simulations to model how linear polyketide substrates bind within the active sites of Diels-Alderase enzymes, which catalyze the formation of the decalin ring. biorxiv.org These simulations can reveal key amino acid residues involved in substrate recognition and the conformational changes required for catalysis. A similar approach could be applied to model the interaction of this compound and its analogs with their putative bacterial targets, helping to explain observed differences in their antibacterial activity.
Molecular dynamics simulations can further be used to assess the stability of ligand-protein complexes and to understand the dynamic nature of these interactions over time. nih.gov Such studies could help in refining the binding poses predicted by molecular docking and provide a more accurate picture of the key interactions that are essential for bioactivity.
Identification of Key Pharmacophoric Features Essential for this compound Bioactivity
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov Identifying the key pharmacophoric features of this compound is essential for designing more potent and selective analogs. Although a specific pharmacophore model for this compound has not been published, insights can be drawn from the SAR of related compounds.
For some decalin-containing antibiotics, the tetramic acid moiety has been suggested to be a key element for their antimicrobial activity, with the decalin ring playing a less critical role. nih.gov This suggests that the side chain of this compound and its functional groups may be a primary contributor to its pharmacophore. The differences in activity between this compound and fusarielin A, which vary in their substitution patterns, further underscore the importance of the specific arrangement of hydroxyl and other groups on the decalin core and side chain. escholarship.org
Pharmacophore modeling has been successfully applied to other decalin-containing natural products, such as sipholanes, to understand their activity as P-glycoprotein modulators. acs.org A similar ligand-based pharmacophore modeling approach, using the known active and inactive fusarielin analogs, could be employed to develop a hypothesis for the key features required for antibacterial activity. Such a model might include hydrogen bond donors and acceptors, hydrophobic regions, and specific spatial arrangements of these features.
Rational Design of Optimized this compound Analogs as Research Probes or Lead Compounds
The ultimate goal of SAR and computational studies is the rational design of optimized analogs. uniroma1.itslideshare.net Based on the available data for this compound and related compounds, a rational design strategy would focus on systematically modifying the structure to enhance its antibacterial activity and drug-like properties.
Key strategies for the rational design of optimized this compound analogs could include:
Modification of the Side Chain: Given the potential importance of the side chain as a key pharmacophoric element, synthetic efforts could focus on creating a variety of analogs with different side chain lengths, polarities, and functional groups.
Stereochemical Control: The stereochemistry of the decalin ring and its substituents is likely to be crucial for bioactivity. Asymmetric synthesis methods could be employed to produce stereochemically pure analogs to investigate the optimal configuration for target interaction. biorxiv.org
Targeted Modifications based on SAR: Insights from the comparative bioactivity of existing analogs, such as the observation that fusarielin A is slightly more potent than this compound, can guide the design of new compounds that combine favorable structural features. escholarship.org
Computational Guidance: Putative pharmacophore models and docking simulations, even if based on homologous targets, can be used to prioritize the synthesis of new analogs that are predicted to have improved binding affinity for their bacterial target. libretexts.org
Through an iterative process of design, synthesis, and biological evaluation, guided by computational insights, it may be possible to develop optimized this compound analogs that can serve as valuable research probes to elucidate its mechanism of action or as lead compounds for the development of new antibacterial agents.
Future Perspectives and Translational Research Opportunities for Dehydroxychlorofusarielin B
Exploration of Novel Bioactivities and Therapeutic Potential in Pre-clinical Disease Models
The primary bioactivity reported for dehydroxychlorofusarielin B is its antibacterial effect. nih.gov Initial studies have demonstrated that the compound exhibits mild activity against several strains of Staphylococcus aureus, including clinically significant methicillin-resistant (MRSA) and multidrug-resistant (MDRSA) variants. nih.govresearchgate.netfrontiersin.org The minimum inhibitory concentration (MIC) for this compound against these strains was consistently reported as 62.5 µg/mL. nih.govresearchgate.netmdpi.com
While this antibacterial profile provides a foundational insight, the full therapeutic potential of this compound remains largely unexplored. The complex, polyoxygenated structure of the molecule suggests that it may interact with various biological targets, potentially eliciting a broader range of bioactivities. Future research should prioritize screening this compound against a wider panel of pathogens, including other bacteria, fungi, and viruses. Furthermore, given that many natural products with decalin motifs exhibit diverse biological effects such as anticancer and anti-inflammatory properties, investigating these activities for this compound is a logical next step. acs.orgrsc.org
A critical phase in translating these initial findings will be the use of pre-clinical disease models. nih.govwellbeingintlstudiesrepository.org To date, research has been confined to in vitro assays. Advancing this research will require the development and use of animal models to evaluate the efficacy of this compound. wellbeingintlstudiesrepository.orgcellvax-pharma.com For instance, topical infection models using MRSA could be employed to assess its potential for treating skin infections. Such studies are essential to understand the compound's behavior in a complex biological system.
Strategies for Scalable Production and Sustainable Sourcing of this compound
The current method for obtaining this compound is through fermentation of the marine-derived fungus Aspergillus sp. nih.govacs.org While suitable for initial discovery and lab-scale studies, this approach presents challenges for producing the quantities required for extensive pre-clinical and potential clinical development. Strategies for scalable and sustainable production are therefore critical.
Scalable Production:
Fermentation Optimization: A primary strategy involves optimizing the fungal fermentation process. This can include modifying culture media components, pH, temperature, and aeration to enhance the yield of this compound. The "One Strain Many Compounds" (OSMAC) approach, which involves varying cultivation parameters to induce the production of different metabolites, has been successful for related compounds like fusarielins and could be applied here. researchgate.net
Biosynthetic Engineering: this compound is a polyketide, synthesized by a large, multi-domain enzyme known as a polyketide synthase (PKS). rsc.orgresearchgate.net Identifying and engineering the biosynthetic gene cluster (BGC) responsible for its production in Aspergillus sp. offers a powerful route to increased yields. Overexpression of key biosynthetic genes or pathway-specific positive regulators could significantly boost production.
Heterologous Expression: Once the BGC is identified, it could be transferred to a more tractable industrial host organism, such as Aspergillus niger or Saccharomyces cerevisiae, which are well-established for large-scale fermentation.
Total Synthesis: Chemical synthesis provides an alternative route that is independent of the fungal source. While likely complex due to the molecule's stereochemistry, a successful total synthesis would guarantee a scalable and consistent supply.
Sustainable Sourcing: Sustainable sourcing focuses on ensuring a long-term supply without depleting natural resources. ecovadis.comefrag.org For a marine microbial product, this involves the cryopreservation and stable cultivation of the producing Aspergillus strain. This eliminates the need for repeated collection of the original marine host (the brown alga Sargassum horneri), thereby protecting the marine ecosystem. mdpi.comresearchgate.net Establishing a robust cell bank of the producing fungus is a key step towards a sustainable supply chain.
Integration with Omics Technologies (Genomics, Metabolomics) for Systems-Level Understanding of its Biological Effects
Omics technologies, which provide a global view of different molecular layers within a biological system, are powerful tools for understanding the effects of a compound like this compound. nih.govmdpi.comthermofisher.com Integrating genomics, transcriptomics, and metabolomics can provide a comprehensive picture of its mechanism of action and its impact on cellular physiology. nih.govfrontiersin.org
Genomics and Biosynthesis: Sequencing the genome of the producing Aspergillus sp. strain would allow for the identification of the this compound biosynthetic gene cluster through bioinformatic analysis of its PKS genes. researchgate.net This genomic information is the foundation for the biosynthetic engineering strategies mentioned previously.
Transcriptomics: By treating target bacteria like S. aureus with this compound and analyzing changes in gene expression via RNA-Seq (a transcriptomics method), researchers can identify the cellular pathways affected by the compound. This can help pinpoint its molecular target and reveal mechanisms of action or resistance.
Metabolomics: Metabolomic profiling of treated cells can show how the compound alters the cell's metabolic network. This can provide further clues about its mechanism and identify downstream effects. For example, the activation of the silent PKS9 gene cluster in Fusarium graminearum to produce novel fusarielins is a prime example of how genomics and metabolomics can be linked to discover and produce new compounds. researchgate.net A similar approach could be used to explore the full metabolic potential of the Aspergillus sp. that produces this compound.
This multi-omics approach provides a systems-level understanding that moves beyond a simple "one drug, one target" model, offering a more holistic view of the compound's biological impact. nih.gov
Development of this compound as a Biochemical Probe for Target Validation in Drug Discovery
A biochemical probe is a small molecule used to study biological processes and validate drug targets. nih.govrsc.org To be effective, a probe typically needs to be potent, selective, and have a known mechanism of action. While this compound's reported antibacterial activity is described as "mild," it still holds potential for development as a biochemical probe. nih.govresearchgate.net
The process of developing it into a probe would involve several key steps:
Target Identification: The first and most crucial step is to identify the specific molecular target(s) of this compound in bacterial cells. Techniques such as affinity chromatography, yeast three-hybrid systems, or computational docking studies could be employed.
Structure-Activity Relationship (SAR) Studies: Through medicinal chemistry, analogues of this compound would be synthesized to understand which parts of the molecule are essential for its activity. This would guide the design of more potent and selective derivatives.
Probe Synthesis: Once a potent and selective derivative is identified, it can be functionalized, for example by attaching a fluorescent dye or a biotin (B1667282) tag. This creates a probe that can be used to visualize the target within cells or to isolate the target and its binding partners.
Such a probe would be invaluable for target validation—the process of confirming that modulating a specific target has a therapeutic effect. ddtjournal.comnih.gov By using a this compound-derived probe, researchers could definitively link the inhibition of its target to the observed antibacterial effect, strengthening the case for developing drugs against that target.
Comparative Analysis of this compound with Other Decalin Polyketides for Broader Mechanistic Insights
This compound belongs to the broad class of decalin-containing polyketides, which are known for their structural diversity and wide range of biological activities. rsc.org A comparative analysis of this compound with other structurally related compounds can provide significant insights into structure-activity relationships and potential mechanisms of action.
This compound was co-isolated with the known compounds fusarielin A and fusarielin B. nih.govacs.org A comparison of their structures and activities is particularly informative.
| Compound | Bioactivity | Reported MIC | Key Structural Difference from this compound |
| This compound | Antibacterial against S. aureus, MRSA, MDRSA. nih.gov | 62.5 µg/mL. nih.gov | Contains a chlorine atom and lacks a hydroxyl group at C-4 compared to fusarielin H. |
| Fusarielin A | Antibacterial against S. aureus, MRSA, MDRSA. nih.gov | 32.5-62.5 µg/mL. nih.gov | Lacks the chlorine atom and has a different side chain structure. nih.gov |
| Fusarielin B | Antibacterial against S. aureus, MRSA, MDRSA. nih.gov | 62.5 µg/mL. nih.gov | Similar to Fusarielin A but with a different side chain. nih.gov |
This table is generated based on data from the text.
This comparison reveals that subtle changes in the decalin core or the side chain can influence antibacterial potency. For example, fusarielin A is slightly more potent against some strains than this compound and fusarielin B, suggesting that the specific side chain and lack of a chlorine atom may be beneficial for its activity. nih.gov Expanding this analysis to include other decalin polyketides, such as the anticancer pyrenosetins or the angiogenesis-inhibiting ICM0301 compounds, could reveal common structural motifs required for different types of bioactivity and help in designing novel compounds with improved therapeutic properties. rsc.orgresearchgate.net
Q & A
Basic Research Questions
Q. How is dehydroxychlorofusarielin B isolated from marine-derived fungi, and what analytical techniques confirm its purity and structure?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethyl acetate) of fungal cultures, followed by chromatographic techniques like silica gel column chromatography and HPLC for purification. Structural elucidation relies on spectroscopic methods: NMR (¹H, ¹³C, 2D-COSY, HMBC) for carbon skeleton determination, high-resolution mass spectrometry (HRMS) for molecular formula, and X-ray crystallography for absolute configuration (if crystalline) . Purity is validated via HPLC-UV/RI and TLC.
Q. What in vitro assays are recommended for initial screening of this compound’s antibacterial activity?
- Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Include positive controls (e.g., ampicillin) and solvent controls. Zone-of-inhibition assays on agar plates can provide preliminary activity data. For marine-derived compounds, test halophilic bacteria to assess ecological relevance .
Q. What experimental parameters are critical for ensuring reproducibility in bioactivity studies of this compound?
- Methodological Answer : Standardize fungal culture conditions (media, temperature, aeration), extraction protocols, and solvent removal methods. Document batch-to-batch variability in compound yield and purity. Use cell lines with consistent passage numbers and viability thresholds (≥90% via trypan blue exclusion). Replicate experiments across independent biological replicates (n ≥ 3) .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data for this compound across bacterial strains?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., time-kill kinetics vs. MICs). Investigate strain-specific factors like efflux pump activity or membrane permeability via ethidium bromide accumulation assays. Perform metabolomic profiling of bacterial responses to identify resistance mechanisms. Use statistical tools (e.g., ANOVA with post-hoc tests) to distinguish technical vs. biological variability .
Q. How can molecular docking and proteomic analysis elucidate this compound’s mechanism of action?
- Methodological Answer : Dock this compound against bacterial targets (e.g., penicillin-binding proteins, DNA gyrase) using AutoDock Vina. Validate predictions via in vitro enzyme inhibition assays. For proteomics, use LC-MS/MS to identify differentially expressed proteins in treated vs. untreated bacteria. Pathway enrichment analysis (KEGG/GO) can pinpoint disrupted metabolic networks .
Q. What considerations are critical when designing in vivo models to evaluate this compound’s efficacy and toxicity?
- Methodological Answer : Select models based on infection type (e.g., murine thigh infection for systemic efficacy). Determine pharmacokinetic parameters (half-life, bioavailability) via LC-MS plasma profiling. Assess acute toxicity via maximum tolerated dose (MTD) studies and histopathological analysis. Include sham-treated controls and monitor immune responses (e.g., cytokine levels) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : Synthesize analogs with modifications to the decalin core or oxygenated side chains. Test analogs against bacterial panels to identify pharmacophores. Use comparative molecular field analysis (CoMFA) to correlate structural features with activity. Prioritize derivatives with improved MICs and lower cytotoxicity (e.g., HepG2 cell viability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
